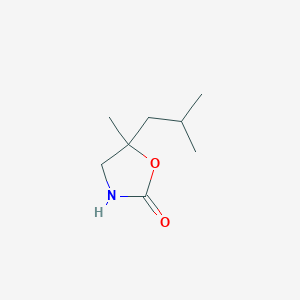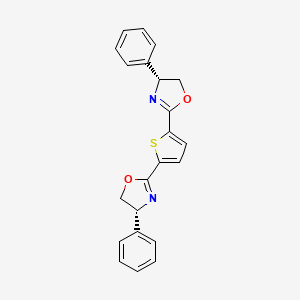![molecular formula C32H35OP B12877633 2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)
2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol is a chemical compound known for its unique structure and properties. It is a phosphine ligand that has been widely used in various chemical reactions, particularly in catalysis. The compound’s structure consists of a binaphthyl backbone with a dicyclohexylphosphino group attached, making it a valuable tool in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions, often using a palladium catalyst to facilitate the coupling process. The reaction conditions include:
Solvent: Toluene or tetrahydrofuran (THF)
Temperature: 80-100°C
Catalyst: Palladium(II) acetate or similar palladium complexes
Base: Potassium carbonate or sodium tert-butoxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control
Purification: through crystallization or chromatography to obtain high-purity product
Quality control: measures to ensure consistency and safety in the final product
Analyse Des Réactions Chimiques
Types of Reactions
2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions.
Coordination: It acts as a ligand, coordinating with metals to form complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Substitution: Aryl halides and organometallic reagents (e.g., Grignard reagents) under palladium catalysis.
Coordination: Transition metals like palladium, nickel, and platinum in various solvents.
Major Products
Phosphine oxides: from oxidation reactions.
Aryl-substituted products: from cross-coupling reactions.
Metal complexes: from coordination reactions.
Applications De Recherche Scientifique
2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The dicyclohexylphosphino group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The binaphthyl backbone provides steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions. The molecular targets and pathways involved include:
Transition metal centers: Palladium, nickel, and platinum.
Catalytic cycles: Involving oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dicyclohexylphosphino)biphenyl
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl
- CyJohnPhos
Uniqueness
2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol stands out due to its binaphthyl backbone, which provides unique steric and electronic properties. This makes it particularly effective in catalytic reactions, offering higher selectivity and efficiency compared to similar compounds. Its ability to form stable complexes with transition metals further enhances its utility in various chemical processes.
Propriétés
Formule moléculaire |
C32H35OP |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C32H35OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h7-12,17-22,25-26,33H,1-6,13-16H2 |
Clé InChI |
BRTACWKAVFPCTL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



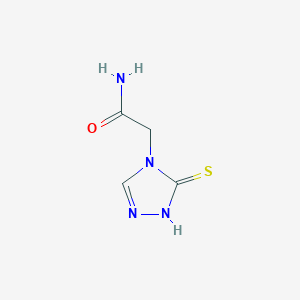

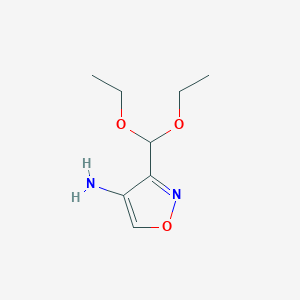

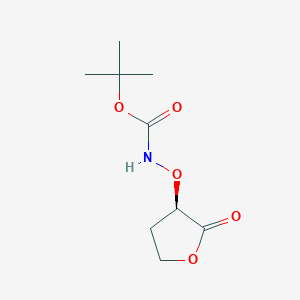
![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)
![2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12877622.png)


